

Introduction: The Strategic Importance of 1-BOC-3-aminopiperidine in Synthesis

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Compound of Interest

Compound Name: 1-BOC-3-Aminopiperidine

Cat. No.: B067292

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1-BOC-3-aminopiperidine is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, which features a piperidine ring with a protected amine group at the 3-position, is a key motif in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactivity at the primary amine, making it an invaluable intermediate for constructing complex molecular architectures.[1][2][3] This guide provides a comprehensive analysis of its commercial availability, supplier landscape, quality control standards, and procurement strategies, designed to empower researchers and drug development professionals in their synthetic endeavors. The compound is primarily available in its enantiomerically pure forms, (R)- and (S)-**1-BOC-3-aminopiperidine**, which are critical for the stereospecific synthesis of pharmaceutical agents.[4][5]

Core Chemical Properties and Specifications

Accurate characterization is fundamental to the successful application of **1-BOC-3-aminopiperidine**. While both enantiomers share the same molecular formula and weight, their stereochemistry dictates their role in chiral synthesis.

Property	(S)-1-BOC-3-aminopiperidine	(R)-1-BOC-3-aminopiperidine
Synonyms	(S)-(+)-3-Amino-1-Boc-piperidine, tert-Butyl (S)-3-aminopiperidine-1-carboxylate[6][7][8]	(R)-(-)-3-Amino-1-Boc-piperidine, tert-Butyl (R)-3-amino-1-piperidinecarboxylate[3][9][10]
CAS Number	625471-18-3[1][6][7]	188111-79-7[3][9][11]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [1][6][7]	C ₁₀ H ₂₀ N ₂ O ₂ [3][9][12]
Molecular Weight	200.28 g/mol [1][6][7]	200.28 g/mol [3][9][12]
Appearance	Colorless to pale yellow liquid or solid[1]	Off-white or pale yellow oil to solid[3]
Purity (Typical)	≥97%, ≥98%[6][7][13]	≥97%, ≥98%, ≥99%[3][10][14]
Optical Rotation	[α] _D +32.0° to +38.0° (c=1 in DMF)[1][7]	Not consistently specified

Commercial Availability and Supplier Landscape

1-BOC-3-aminopiperidine is readily available from a multitude of global suppliers, ranging from large chemical conglomerates to specialized niche manufacturers. Procurement options exist for laboratory-scale research (grams) up to bulk and commercial quantities (kilograms).

Supplier	Enantiomers Offered	Representative Purity	Link
Sigma-Aldrich (Merck)	(S), (R)	≥98.0% (TLC)[7]	--INVALID-LINK--
Chem-Impex	(S), (R)	≥99% (HPLC, Chiral) [2][3]	--INVALID-LINK--
AChemBlock	(S)	97%[6]	--INVALID-LINK--
FUJIFILM Wako	(R)	97+% (NMR)[15]	--INVALID-LINK--
Alfa Chemistry	(R)	98%[14]	--INVALID-LINK--
BenchChem	(S), Racemic	Varies	--INVALID-LINK--
ChemScene	(R), Racemic	≥97%, ≥98%[10][16]	--INVALID-LINK--
BLDpharm	(R)	Varies	--INVALID-LINK--
Theorem Chemical	(R), (S)	99%[17][18]	--INVALID-LINK--

Synthetic Pathways and Impurity Profile: A Scientist's Perspective

Understanding the synthetic origin of **1-BOC-3-aminopiperidine** is crucial for anticipating potential impurities. The choice of synthesis route directly impacts enantiomeric purity and the presence of process-related byproducts.

Common Synthetic Strategies:

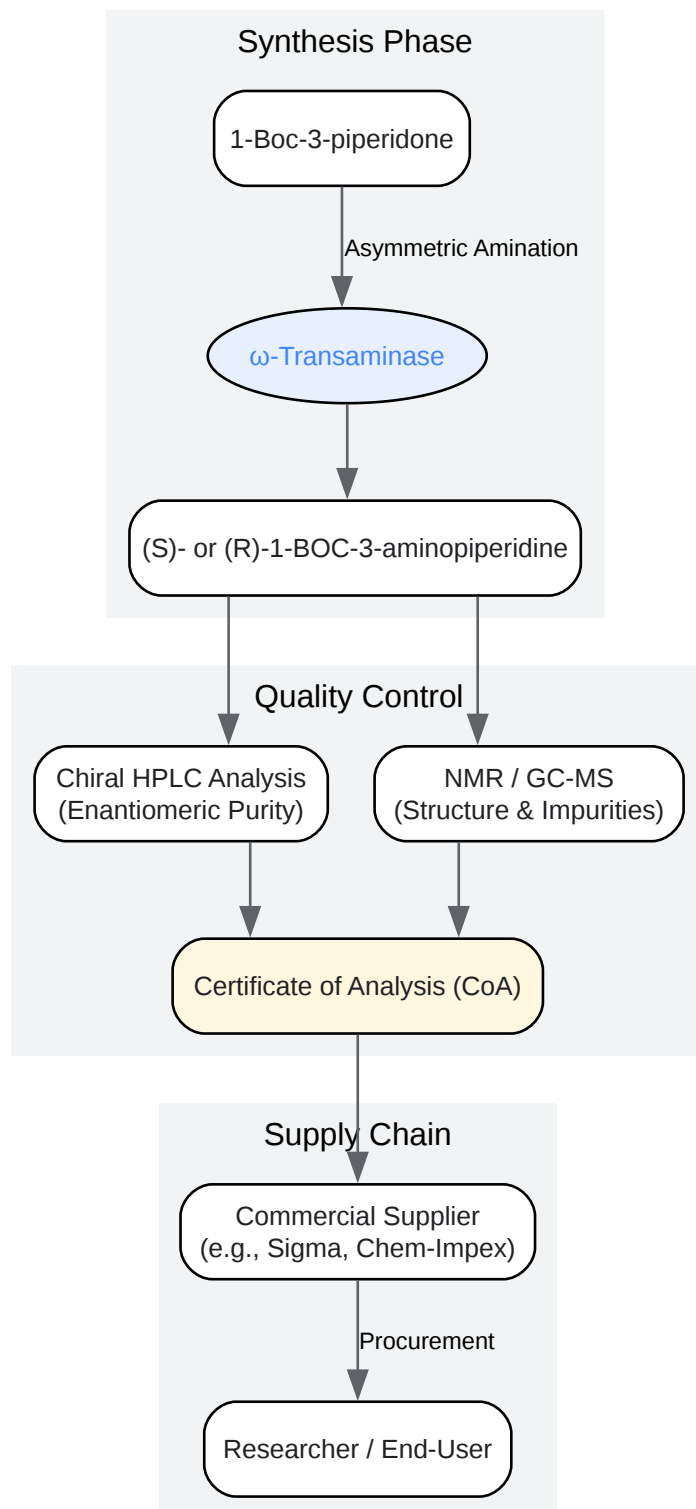
- **Enzymatic Synthesis (Asymmetric Amination):** This is a highly efficient and stereoselective method that utilizes ω -transaminase enzymes.[1][4][19] The prochiral precursor, 1-Boc-3-piperidone, is aminated to yield the desired (S) or (R) enantiomer with high enantiomeric excess (ee).[4][20] This "green" chemistry approach offers mild reaction conditions and high selectivity.[1]
- **Chemical Synthesis from Chiral Precursors:** A direct approach involves starting with an enantiomerically pure material, such as (S)- or (R)-3-aminopiperidine, and protecting the secondary amine with di-tert-butyl dicarbonate (Boc₂O).[9][21]

- **Multi-step Synthesis from Achiral Materials:** Routes starting from readily available materials like L-glutamic acid have been developed, involving multiple steps such as esterification, reduction, tosylation, and cyclization.
- **Hofmann Rearrangement:** This method can be employed starting from N-Boc-3-piperidine formamide, which is treated with sodium hypochlorite and sodium hydroxide to induce the rearrangement to the desired amine.[\[21\]](#)

Potential Impurities:

- **Opposite Enantiomer:** The most critical impurity is the undesired (R)- or (S)-isomer. Its presence can significantly impact the stereochemistry and efficacy of the final active pharmaceutical ingredient (API).[\[21\]](#)
- **Di-Boc Protected Piperidine:** Over-reaction with Boc₂O can lead to the formation of a di-protected byproduct where both the ring nitrogen and the 3-amino group are protected.[\[21\]](#)
- **Residual Solvents and Reagents:** Solvents like dichloromethane and bases like triethylamine are common in Boc-protection steps and may be present in trace amounts.[\[21\]](#)

Generalized Synthetic & Procurement Workflow



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Caption: A logical workflow from synthesis to end-user procurement.

Quality Control and Self-Validating Protocols

For researchers in drug development, stringent quality control is non-negotiable. Every batch of **1-BOC-3-aminopiperidine** must be validated to ensure purity, identity, and, most importantly, enantiomeric excess.

Key Analytical Techniques:

- **High-Performance Liquid Chromatography (HPLC):** This is the gold standard for assessing purity.^[21] Chiral HPLC is specifically essential for separating and quantifying the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.).^[21]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the molecular structure and identify any structural impurities.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is effective for identifying and quantifying volatile byproducts and residual solvents.^[21]
- **Thin-Layer Chromatography (TLC):** A rapid and cost-effective method for monitoring reaction progress during synthesis.^[21]

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a self-validating framework for assessing the enantiomeric excess of a supplied batch of **1-BOC-3-aminopiperidine**.

Objective: To separate and quantify the (S)- and (R)-enantiomers of **1-BOC-3-aminopiperidine**.

Materials:

- **1-BOC-3-aminopiperidine** sample
- HPLC-grade n-Hexane
- HPLC-grade Isopropyl Alcohol (IPA)

- HPLC-grade Trifluoroacetic acid (TFA) or Diethylamine (DEA) as a modifier
- Chiral HPLC Column (e.g., Chiralpak IC-3 or similar)

Instrumentation:

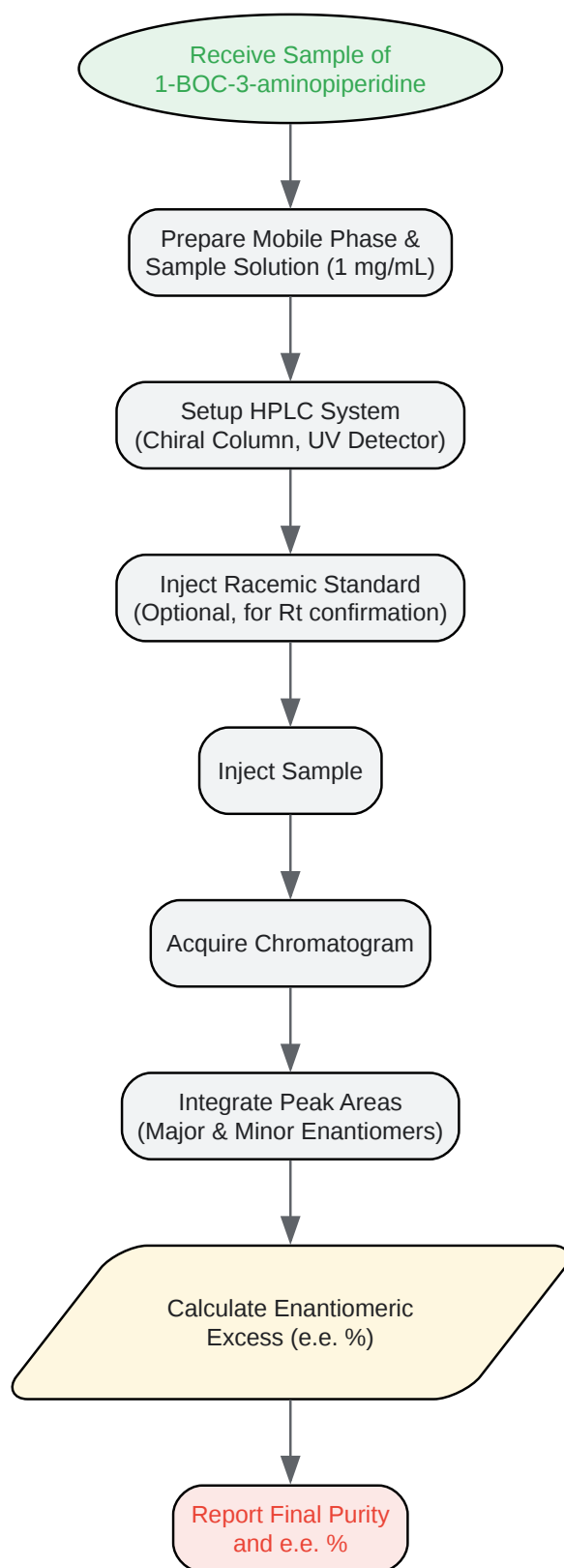
- HPLC system with UV detector

Methodology:

- Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-Hexane and Isopropyl Alcohol. A common starting ratio is 95:5 (v/v). Add a small amount of modifier (e.g., 0.1% TFA or DEA) to improve peak shape and resolution.
- Sample Preparation: Accurately weigh and dissolve a small amount of the **1-BOC-3-aminopiperidine** sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- HPLC System Setup:
 - Column: Chiralpak IC-3 (250 x 4.6 mm, 3 μ m).[\[22\]](#)
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 25-30 °C.
 - Detection Wavelength: 210-230 nm.[\[21\]](#)
 - Injection Volume: 10 μ L.
- Analysis:
 - Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.
 - Inject the sample solution.

- Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
- Calculation of Enantiomeric Excess (e.e.):
 - Integrate the peak areas for both the major (desired) and minor (undesired) enantiomers.
 - Calculate the e.e. using the formula:
 - $\text{e.e. (\%)} = [(\text{Area_major} - \text{Area_minor}) / (\text{Area_major} + \text{Area_minor})] \times 100$

Causality and Trustworthiness: This protocol is self-validating because the separation of a racemic standard confirms the method's ability to resolve the enantiomers. Consistent retention times and baseline resolution provide confidence in the quantification. The use of a well-established chiral stationary phase like Chiralpak ensures reliable and reproducible results, which are critical for lot-to-lot consistency in pharmaceutical development.



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Caption: Experimental workflow for Chiral HPLC analysis.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of **1-BOC-3-aminopiperidine**.

- **Hazards:** The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[23][24] It may also cause respiratory irritation.[23][24]
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][25] Work in a well-ventilated area or under a chemical fume hood.[23][25]
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.[23][25] For long-term stability and to maintain product quality, storage under an inert atmosphere (e.g., nitrogen or argon) at 0-8°C is recommended.[3] The material can be sensitive to air.[23]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

1-BOC-3-aminopiperidine, in both its (R) and (S) forms, is a commercially accessible and indispensable tool for the synthesis of advanced pharmaceutical agents. A thorough understanding of the supplier landscape, coupled with rigorous in-house analytical validation, is paramount for any research or development program. By leveraging the information in this guide, scientists can confidently source high-quality material, anticipate potential impurities based on synthetic routes, and implement self-validating protocols to ensure the integrity of their complex synthetic endeavors. This strategic approach to procurement and quality control forms the bedrock of reproducible and successful drug discovery.

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